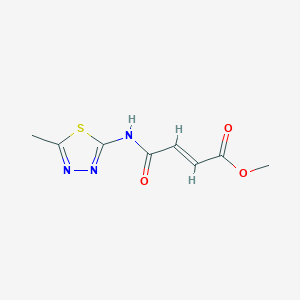![molecular formula C10H11N5O2 B12905389 5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-35-4](/img/structure/B12905389.png)
5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-((6-methoxypyridin-3-yl)amino)pyrimidin-4(1H)-one: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes both pyrimidine and pyridine rings, making it a valuable subject for studies in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-((6-methoxypyridin-3-yl)amino)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxypyridin-3-amine with a suitable pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistency, efficiency, and safety, adhering to stringent regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the pyrimidine or pyridine rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 5-Amino-2-((6-methoxypyridin-3-yl)amino)pyrimidin-4(1H)-one is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with specific biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility makes it valuable for various applications, from coatings to catalysts.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-((6-methoxypyridin-3-yl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
- 5-Amino-2-methoxypyridine
- 6-Methoxypyridin-3-amine
- Pyrimidin-4(1H)-one derivatives
Comparison: Compared to similar compounds, 5-Amino-2-((6-methoxypyridin-3-yl)amino)pyrimidin-4(1H)-one stands out due to its dual-ring structure, which imparts unique chemical and biological properties. This duality allows for more diverse interactions and applications, making it a compound of significant interest in various research fields.
Propiedades
Número CAS |
77961-35-4 |
|---|---|
Fórmula molecular |
C10H11N5O2 |
Peso molecular |
233.23 g/mol |
Nombre IUPAC |
5-amino-2-[(6-methoxypyridin-3-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H11N5O2/c1-17-8-3-2-6(4-12-8)14-10-13-5-7(11)9(16)15-10/h2-5H,11H2,1H3,(H2,13,14,15,16) |
Clave InChI |
FJQSXGAFOYAOLH-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)NC2=NC=C(C(=O)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


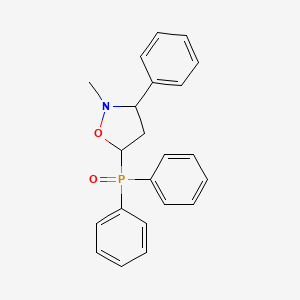
![Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B12905318.png)
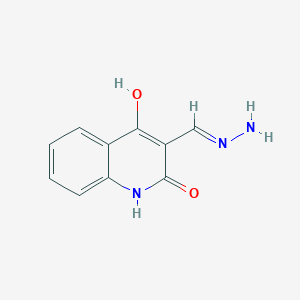
![5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12905342.png)
![N-(Cyclohexylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12905347.png)


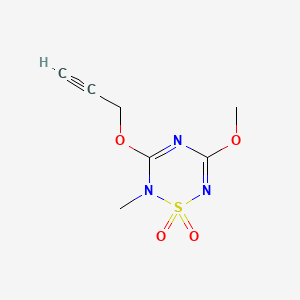

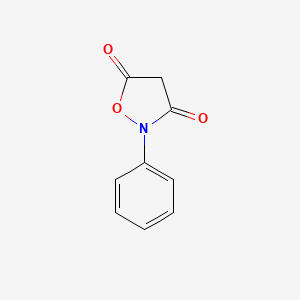
![5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12905377.png)
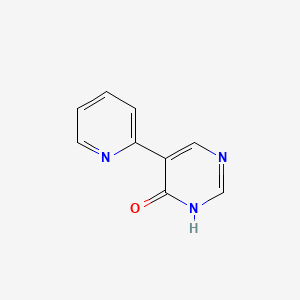
![Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]-](/img/structure/B12905382.png)
